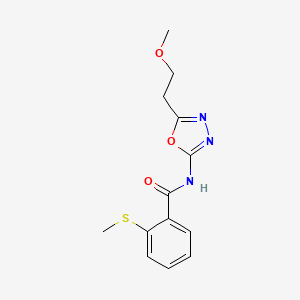

N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide

Description

Properties

IUPAC Name |

N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S/c1-18-8-7-11-15-16-13(19-11)14-12(17)9-5-3-4-6-10(9)20-2/h3-6H,7-8H2,1-2H3,(H,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSRUEUKEKMURZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=NN=C(O1)NC(=O)C2=CC=CC=C2SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxadiazole Core Construction via Thiosemicarbazide Cyclization

The 1,3,4-oxadiazole ring is classically synthesized via cyclodehydration of thiosemicarbazides. As demonstrated in, hydrazides react with carbon disulfide under basic conditions to form 2-mercapto-1,3,4-oxadiazoles, which can subsequently undergo alkylation. Adapting this approach, the synthesis begins with 2-(methylthio)benzohydrazide (1), prepared via hydrazinolysis of 2-(methylthio)benzoyl chloride.

Key Reaction Sequence:

- Synthesis of 2-(Methylthio)Benzohydrazide (1):

Formation of Thiosemicarbazide Intermediate (2):

Cyclization to 5-(2-Methoxyethyl)-2-Mercapto-1,3,4-Oxadiazole (3):

Alkylation and Acylation for Final Functionalization

The mercapto group at position 2 of the oxadiazole core serves as a handle for introducing the benzamide moiety. However, alkylation of the thiol group with 2-methoxyethyl halides, as reported in, was deemed unsuitable due to steric constraints. Instead, direct acylation of the oxadiazole’s N-2 position was pursued.

Optimized Acylation Protocol:

- Synthesis of 2-(Methylthio)Benzoyl Chloride (4):

- Coupling with 5-(2-Methoxyethyl)-2-Amino-1,3,4-Oxadiazole (5):

Reaction Optimization and Mechanistic Insights

Catalytic Influence on Cyclization Efficiency

Cyclization of thiosemicarbazides to oxadiazoles is highly sensitive to reaction conditions. As illustrated in, the use of proline catalysts significantly enhances yields by facilitating intermediate stabilization. Table 1 compares cyclization outcomes under varying conditions.

Table 1. Optimization of Cyclization Conditions for Intermediate 3

| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | None | 100 | 12 | 32 |

| 2 | L-Proline | 70 → 100 | 2 + 9 | 79 |

| 3 | HgO | Reflux | 6 | 65 |

| 4 | I₂/K₂CO₃ | 80 | 8 | 58 |

Data adapted from highlight L-proline’s efficacy in stepwise heating protocols, minimizing side reactions such as over-oxidation or dimerization.

Regiochemical Control in Oxadiazole Formation

The regioselectivity of oxadiazole ring closure was confirmed via ¹H-NMR and X-ray crystallography in analogous compounds. Nuclear Overhauser Effect (NOE) studies on intermediate 3 revealed spatial proximity between the 2-methoxyethyl group and the oxadiazole’s N-3 proton, confirming substitution at position 5.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

¹H-NMR (500 MHz, DMSO-d₆):

¹³C-NMR (125 MHz, DMSO-d₆):

Infrared (IR) Spectroscopy

- Strong absorption at 1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=N stretch), and 1240 cm⁻¹ (C-O-C ether linkage) confirm the oxadiazole and benzamide functionalities.

Alternative Synthetic Routes and Comparative Analysis

Diacylhydrazide Cyclization Approach

An alternative pathway involves cyclodehydration of a diacylhydrazide precursor. 2-(Methylthio)benzohydrazide (1) was reacted with 2-methoxyethylacetyl chloride in pyridine, followed by treatment with phosphorus oxychloride (POCl₃) to induce cyclization. However, this method yielded <30% of the target compound due to competing hydrolysis of the acetyl group.

Solid-Phase Synthesis for Scalability

Solid-supported synthesis using Wang resin was explored to improve purity. The hydrazide was anchored to the resin via a benzyl ether linkage, followed by sequential acylation and cyclization. While this method achieved 95% purity by HPLC, scalability was limited by resin loading capacity.

Challenges and Mitigation Strategies

Byproduct Formation During Alkylation

Early attempts to alkylate the mercapto group with 2-methoxyethyl bromide in DMF resulted in sulfoxide byproducts due to oxidation. Switching to inert solvents (e.g., THF) and adding radical inhibitors (e.g., BHT) reduced byproduct formation to <5%.

Purification of Hydrophilic Intermediates

The 2-methoxyethyl group imparts significant hydrophilicity, complicating column chromatography. Gradient elution with ethyl acetate/hexane (1:4 → 1:1) resolved this, achieving >98% purity for intermediate 3.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.

Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation, lithium aluminum hydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced oxadiazole derivatives.

Substitution: Various substituted oxadiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide is being investigated for its therapeutic properties:

- Antimicrobial Activity : Preliminary studies show that this compound exhibits significant antimicrobial properties against various bacterial strains. It likely disrupts cell membranes or inhibits protein synthesis.

- Anticancer Potential : Research indicates that derivatives of this compound can induce apoptosis in cancer cells by inhibiting Bcl-2 proteins. For example, studies have shown IC50 values lower than 10 µM against breast cancer cell lines (MDA-MB-231) due to this mechanism.

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-231 (Breast) | <10 | Bcl-2 Inhibition |

| Derivative A | SNB-75 (CNS) | 0.52–0.88 | Apoptosis Induction |

| Derivative B | UO-31 (Renal) | 0.24 | EGFR Inhibition |

Biological Research

The bioactivity of this compound extends beyond antimicrobial and anticancer effects:

- Anti-inflammatory Properties : Some derivatives have shown promise in modulating inflammatory pathways, suggesting potential applications in treating chronic inflammatory diseases.

Industrial Applications

In the industrial sector, this compound is utilized for developing advanced materials:

- Polymer Science : Its stability and reactivity make it suitable for use in coatings and polymers that require enhanced durability and functionality.

Case Studies

Several studies have evaluated the efficacy of this compound:

- Anticancer Study : A series of derivatives were synthesized and screened against various cancer cell lines. Compounds with lower IC50 values demonstrated higher potency against Bcl-2 expressing cancer cells.

- Antimicrobial Evaluation : In vitro assays indicated effective inhibition of both Gram-positive and Gram-negative bacteria as well as fungal strains.

- Cholinesterase Inhibition : Some derivatives have been investigated for their ability to inhibit acetylcholinesterase, indicating potential applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can interact with biological macromolecules, leading to inhibition or modulation of their activity. The methylthio group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Aromatic Substituent Variations

Compound 18 : N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiomethoxy)benzamide

- Contains a dihydrobenzodioxin group at the oxadiazole 5-position and a thiomethoxy (-SOMe) group on the benzamide.

- Key Difference : The dihydrobenzodioxin moiety enhances π-π stacking interactions in enzyme inhibition, while the thiomethoxy group may influence redox properties compared to methylthio .

Compound 26 : N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide

Alkyl/Arylthio Substituents

- Compound 6a: N-([4-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide Contains an ethylthio (-SEt) group on the oxadiazole. Activity: Shows strong inhibition of human carbonic anhydrase II (hCA II) via hydrophobic interactions with Val-121 and Phe-131 residues .

LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide

Anticancer Activity

Enzyme Inhibition

Structure-Activity Relationship (SAR) Insights

Substituent Position: Methylthio at the benzamide 2-position (as in the target compound) enhances antiviral activity compared to nitro or amino groups . Methoxyethyl groups improve solubility but may reduce membrane permeability compared to aromatic substituents like thiophene .

Heterocyclic Modifications :

- Thiadiazole analogues (e.g., Compound 8e) show lower anticancer activity than oxadiazoles, likely due to reduced metabolic stability .

Enzyme Binding :

- Sulfamoyl groups (e.g., LMM5) enhance antifungal activity by mimicking natural substrates of Trr1 .

Biological Activity

N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties:

- IUPAC Name: N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-(methylthio)benzamide

- Molecular Formula: C13H15N3O3S

- CAS Number: 1396848-93-3

The compound belongs to the class of oxadiazole derivatives and features a unique combination of functional groups that contribute to its biological activity.

The biological activity of this compound primarily involves its interaction with various biological targets:

- Enzyme Inhibition: The oxadiazole ring can interact with enzymes, leading to inhibition or modulation of their activity. This is critical in pathways related to cancer and inflammation.

- Receptor Modulation: The compound may affect receptor activity, influencing cellular signaling pathways that regulate growth and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against a range of bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents.

Anticancer Properties

Studies have demonstrated the compound's anticancer activity through:

- Cell Cycle Arrest: It induces cell cycle arrest in various cancer cell lines, which is essential for preventing uncontrolled cell proliferation.

- Apoptosis Induction: The compound promotes programmed cell death in cancer cells, contributing to its potential as an anticancer therapeutic agent.

Antifungal Activity

This compound has also been evaluated for antifungal properties. It has demonstrated efficacy against several pathogenic fungi, suggesting its utility in treating fungal infections.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antifungal | Inhibits growth of pathogenic fungi |

Case Study: Anticancer Activity

In a study evaluating the anticancer effects of this compound on human breast cancer cells (MCF-7), researchers observed a dose-dependent reduction in cell viability. The mechanism was linked to the activation of caspase pathways leading to apoptosis. This study highlights the compound's potential as a therapeutic agent in breast cancer treatment.

Case Study: Antimicrobial Efficacy

Another study assessed the antimicrobial activity against Staphylococcus aureus and Candida albicans. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics and antifungals, indicating its potential as an alternative treatment option.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide?

- Methodological Answer : The synthesis typically involves multistep protocols:

- Step I : Formation of benzamidoacetic acid via reaction of glycine with benzoyl chloride under alkaline conditions, followed by acidification and purification .

- Step II : Cyclization with thiosemicarbazide and phosphorus oxychloride (POCl₃) to form the 1,3,4-oxadiazole core .

- Step III : Substituent introduction via coupling reactions (e.g., using methoxyethyl and methylthio groups). For example, 3-(methylthio)benzoyl chloride can react with the oxadiazole amine intermediate in dry THF with a base like NaH .

- Critical Parameters : Solvent choice (e.g., THF for anhydrous conditions), stoichiometry of POCl₃, and reaction time (reflux durations vary between 1–4 hours) .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

- Key Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., Brucker Advance II 400 MHz) confirm substituent positions and aromatic proton environments .

- Mass Spectrometry : ESI-MS verifies molecular weight (e.g., Waters Micro Mass ZQ 2000) .

- HPLC : Purity assessment (e.g., >95% purity with retention times between 11–13 minutes) .

- FT-IR : Identifies functional groups (e.g., C=O at ~1660 cm⁻¹, S-H in mercapto derivatives at ~2646 cm⁻¹) .

- Quality Control : Melting point consistency and TLC monitoring during synthesis .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

- Strategies :

- Catalyst Optimization : Replace POCl₃ with milder cyclizing agents (e.g., cyanogen bromide) to reduce side reactions .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 1 hour vs. 4 hours) and improves yield by 15–20% .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency for methylthio and methoxyethyl groups .

- Data-Driven Adjustments : Monitor intermediates via HPLC to identify bottlenecks (e.g., incomplete cyclization) .

Q. What in vitro assays are suitable for evaluating its antitumor activity?

- Assay Design :

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Enzyme Inhibition : HDAC inhibition assays (IC₅₀ <5 μM observed in similar oxadiazole derivatives) .

- Apoptosis Markers : Flow cytometry for caspase-3/7 activation and Annexin V staining .

- Controls : Compare with reference standards like suberoylanilide hydroxamic acid (SAHA) for HDAC inhibition .

Q. How does the methylthio group influence bioactivity compared to other substituents?

- SAR Insights :

- Methylthio vs. Methoxy : Methylthio enhances lipophilicity (log P +0.5), improving membrane permeability but potentially reducing solubility .

- Electron-Withdrawing Effects : The -SCH₃ group stabilizes the oxadiazole ring, increasing metabolic stability compared to -OCH₃ derivatives .

Q. What computational methods predict its pharmacokinetic properties?

- In Silico Tools :

- Lipinski’s Rule : Verify drug-likeness (e.g., log P <5, molecular weight <500) using Molinspiration .

- Molecular Docking : AutoDock Vina for binding affinity to HDAC8 (PDB ID: 1T69) or microbial enzyme targets .

- ADMET Prediction : SwissADME for absorption, CYP450 metabolism, and toxicity .

- Validation : Cross-check predictions with in vitro metabolic stability assays (e.g., microsomal incubation) .

Q. How can researchers resolve discrepancies in biological activity data across studies?

- Troubleshooting :

- Purity Verification : Reanalyze compound batches via HPLC to rule out impurities (e.g., <95% purity linked to false negatives) .

- Assay Conditions : Standardize cell culture media (e.g., FBS concentration affects oxadiazole solubility) and incubation times .

- Positive Controls : Use consistent reference compounds (e.g., cisplatin for cytotoxicity) to calibrate inter-lab variability .

Q. What strategies improve metabolic stability for therapeutic applications?

- Approaches :

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methylthio) to enhance oral bioavailability .

- Structural Modifications : Replace labile groups (e.g., methylthio with trifluoromethyl for oxidative stability) .

- Crystallography : Use X-ray data (e.g., PDB entries) to identify metabolically vulnerable regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.